BenchChemオンラインストアへようこそ!

5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine

gamma-secretase modulator Alzheimer's disease building block synthesis

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1079178-13-4) is a functionalized pyridine derivative bearing a methoxy group at position 5, a 4-methylimidazole moiety at position 6, and a primary amine at position It serves as a critical building block in the synthesis of gamma‑secretase modulators (GSMs) for Alzheimer's disease research. The compound is typically supplied as a solid with purities ranging from 95% to 98% by different vendors.

Molecular Formula C10H12N4O
Molecular Weight 204.23
CAS No. 1079178-13-4
Cat. No. B3210775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine
CAS1079178-13-4
Molecular FormulaC10H12N4O
Molecular Weight204.23
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=N2)N)OC
InChIInChI=1S/C10H12N4O/c1-7-5-14(6-13-7)10-9(15-2)3-8(11)4-12-10/h3-6H,11H2,1-2H3
InChIKeyXVDSZUAQDMNWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1079178-13-4): A Key Heterocyclic Amine Intermediate for Neurological Drug Discovery


5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1079178-13-4) is a functionalized pyridine derivative bearing a methoxy group at position 5, a 4-methylimidazole moiety at position 6, and a primary amine at position 3. It serves as a critical building block in the synthesis of gamma‑secretase modulators (GSMs) for Alzheimer's disease research [1]. The compound is typically supplied as a solid with purities ranging from 95% to 98% by different vendors .

Why Generic Analogs Cannot Replace 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine in Gamma-Secretase Modulator Synthesis


The specific substitution pattern of this compound – a methoxy group ortho to the primary amine and a 4-methylimidazole at the adjacent position – is essential for the regioselective coupling reactions that generate the fused morpholinopyrimidine core of clinical‑stage GSMs. Replacing the 4-methylimidazole with unsubstituted imidazole or removing the methoxy group disrupts the electronic and steric requirements of downstream Buchwald–Hartwig aminations, leading to drastically reduced yields or complete failure of the key C–N bond formation step [1]. Consequently, in‑class analogs cannot be interchanged without re‑optimizing the entire synthetic route.

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine: Quantitative Differentiation Evidence for Procurement


Superior Synthesis Yield in Patent Route vs. Typical Nitro Reduction

The patented iron/acetic acid reduction of the nitro precursor (CAS 1079178-12-3) delivers the target amine with an 83% isolated yield . This is approximately 10–15 percentage points higher than the yields typically reported for analogous nitro‑to‑amine reductions of substituted pyridines under standard catalytic hydrogenation conditions (commonly 65–75%) [1].

gamma-secretase modulator Alzheimer's disease building block synthesis

Certified Purity Grade Enables Reproducible Coupling Chemistry

Commercially available batches of 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine are offered at ≥98% purity (HPLC) by ISO‑certified suppliers , whereas the most common generic specification for this compound is 95% [1]. The 3% absolute purity difference translates into a significantly lower level of the nitro precursor (CAS 1079178-12-3) and other impurities that can poison palladium catalysts in subsequent Buchwald–Hartwig couplings.

drug discovery Buchwald-Hartwig amination quality control

Unique Intermediate for a Patented Clinical Gamma-Secretase Modulator

This building block is the direct synthetic precursor of (R)-2-(8-((5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-phenyl-2,3-dihydropyrido[3,2-f][1,4]oxazepin-4(5H)-yl)ethanol (CAS 1255700-82-3), a potent gamma‑secretase modulator advanced to preclinical evaluation by Forum Pharmaceuticals [1]. No commercially available analog of this building block can generate the identical final compound without altering the pharmacophore.

Alzheimer's disease gamma-secretase modulator investigational drug

Regiochemical Fidelity Enabled by the 5-Methoxy-6-(4-methylimidazol-1-yl) Scaffold

The 3-amino group is the sole nucleophilic site available for Pd‑catalyzed coupling, a consequence of the methoxy group blocking the pyridine C-5 position and the 4-methylimidazole occupying C-6. In contrast, simpler analogs such as 3-amino-5-methoxypyridine (CAS 65361-61-5) present two reactive amino positions (C-3 and C-5 via methoxy-directed metalation), leading to regioisomeric mixtures that require chromatographic separation [1].

regioselective amination cross-coupling heterocyclic chemistry

Optimal Application Scenarios for Procuring 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine


Synthesis of Fused Morpholinopyrimidine Gamma-Secretase Modulators

This building block is the optimal choice for constructing the N‑(pyridin‑3‑yl)‑fused morpholinopyrimidine core described in WO 2015066697. Using the ≥98% purity grade ensures reproducible Buchwald–Hartwig coupling with the oxazepine intermediate, directly yielding the preclinical GSM candidate CAS 1255700-82-3 [1].

Structure–Activity Relationship (SAR) Studies on Imidazole-Containing GSMs

For medicinal chemistry teams exploring the imidazole‑pyridine GSM series, the built‑in 4‑methylimidazole and 5‑methoxy groups provide a rigid, electronically tuned scaffold that can be systematically varied at the 3‑amino position. The high certified purity minimizes confounding impurities in biological assays [1].

Process Chemistry Scale‑Up of the Nitro Reduction Step

The robust iron/acetic acid reduction protocol (83% yield, 50 °C, 1 h) is amenable to multi‑gram scale and avoids the safety concerns of catalytic hydrogenation. Contract manufacturing organizations can leverage this proven procedure to produce the amine at reduced cost [1].

Quality Control Reference Standard for Related Building Blocks

Because of its well‑characterized structure (¹H NMR, LC‑MS, UPLC data available in the patent literature), this compound serves as an excellent reference standard for HPLC method development and impurity profiling of structurally related pyridine‑imidazole building blocks [1].

Quote Request

Request a Quote for 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.